molecular formula C14H15N5O3S B2427962 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine CAS No. 1188304-94-0

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine

Cat. No.: B2427962
CAS No.: 1188304-94-0
M. Wt: 333.37
InChI Key: LXQWHPWZKLZRGI-UHFFFAOYSA-N
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Description

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • A study synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and found significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungus Candida albicans. Additionally, the compounds demonstrated anti-proliferative activity against various human cancer cell lines, including prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), epithelioid carcinoma (HeLa), and breast cancer (MCF7) (Al-Wahaibi et al., 2021).

Synthesis Techniques and Libraries

  • Parallel liquid-phase synthesis was employed to create combinatorial libraries of substituted 3-(methylthio)-5-(amino)-4-([1,2,4]oxadiazol-5-yl)-1H-pyrazoles and other related compounds. This approach resulted in a wide range of compounds, showcasing the versatility of synthesis methods for these compounds (Borisov et al., 2009).

Cytotoxicity and Anticancer Effects

  • Novel thioxothiazolidin-4-one derivatives containing oxadiazol, pyrazole, and other moieties were synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model. The study indicated significant reduction in tumor volume and cell number, highlighting the potential of these compounds in cancer therapy (Chandrappa et al., 2010).

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-20-8-5-4-7(6-9(8)21-2)12-16-13(22-19-12)10-11(15)17-18-14(10)23-3/h4-6H,1-3H3,(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQWHPWZKLZRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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